molecular formula C7H10BNO2 B1376465 2-Amino-5-methylphenylboronic acid CAS No. 948592-72-1

2-Amino-5-methylphenylboronic acid

Cat. No. B1376465
CAS RN: 948592-72-1
M. Wt: 150.97 g/mol
InChI Key: JHMCGZZYTNWAQS-UHFFFAOYSA-N
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Description

2-Amino-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H10BNO2 . It is used in research and development under the supervision of technically qualified individuals .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-methylphenylboronic acid is represented by the InChI code 1S/C7H10BNO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4,10-11H,9H2,1H3 . This compound has a molecular weight of 150.97 .


Chemical Reactions Analysis

Boronic acids, including 2-Amino-5-methylphenylboronic acid, are known for their role in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is a significant reaction in the chemistry of boronic acids .


Physical And Chemical Properties Analysis

2-Amino-5-methylphenylboronic acid is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The compound has a high melting point greater than 200°C .

Scientific Research Applications

  • Enantioselective Recognition of Amines : A study by Ghosn and Wolf (2011) discusses the preparation of 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene from 4-methoxy-2-methylphenylboronic acid. This compound can be used as a circular dichroism sensor to detect a wide range of chiral amines, indicating its potential application in stereoselective synthesis and analysis (Ghosn & Wolf, 2011).

  • Synthesis of Novel Compounds : In the field of medicinal chemistry, a study by Bunch et al. (2003) explores the design, synthesis, and pharmacological evaluation of novel conformationally restricted analogues of alpha-amino acids, employing methodologies including hydroboration involving arylboronic acids (Bunch et al., 2003).

  • Suzuki Cross-Coupling Reactions : A study by Ikram et al. (2015) reports the synthesis of various derivatives based on thiophene using a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids. This study highlights the role of arylboronic acids in creating new compounds with potential medicinal applications (Ikram et al., 2015).

  • Antimalarial Activity Studies : Werbel et al. (1986) synthesized a series of compounds using phenylboronic acid derivatives, demonstrating significant antimalarial activity. This research contributes to the development of new antimalarial drugs (Werbel et al., 1986).

  • Catalysis in Organic Synthesis : Research by Mazet and Gade (2001) involves the synthesis of a palladium catalyst using derivatives of phenylboronic acid for Suzuki-type C−C coupling, highlighting the importance of boronic acids in catalysis (Mazet & Gade, 2001).

  • Antimicrobial Activity of Phenylboronic Acids : Adamczyk-Woźniak et al. (2020) studied the antimicrobial activity of 5-Trifluoromethyl-2-formyl phenylboronic acid, offering insights into the potential use of boronic acids as antibacterial agents (Adamczyk-Woźniak et al., 2020).

  • Cell Targetability and Drug Delivery : Zhang et al. (2013) synthesized phenylboronic acid-functionalized copolymers for targeted drug delivery to cancer cells, demonstrating the application of boronic acids in bioconjugation and nanomedicine (Zhang et al., 2013).

Safety and Hazards

2-Amino-5-methylphenylboronic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection .

Future Directions

The protodeboronation of boronic esters, a process related to the chemistry of 2-Amino-5-methylphenylboronic acid, is an area of active research . This process has potential applications in the formal anti-Markovnikov hydromethylation of alkenes .

properties

IUPAC Name

(2-amino-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMCGZZYTNWAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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